molecular formula C17H16O5 B3023045 Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate CAS No. 866003-00-1

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

Cat. No. B3023045
CAS RN: 866003-00-1
M. Wt: 300.3 g/mol
InChI Key: SYDWOFSBEWXFKQ-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate” is a chemical compound with the molecular formula C17H16O5 . It has a molecular weight of 300.31 . The compound is solid in its physical form .


Molecular Structure Analysis

“Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate” contains a total of 39 bonds; 23 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic aldehyde .


Physical And Chemical Properties Analysis

“Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate” is a solid compound with a melting point range of 107 - 109°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate is a significant intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. Its synthesis involves condensation reactions, with the best catalyst and condensing agent being cupric oxide and a mixture of calcium carbonate with potassium carbonate, respectively (Lou Hong-xiang, 2012).

Biological Activity and Applications

  • The compound has shown chymotrypsin inhibitory activity and was found active against bacterial strains such as Escherichia coli and Shigella boydii. This suggests its potential use in antibacterial applications (Atta-ur-rahman et al., 1997).

Material Science and Polymer Applications

  • In material science, derivatives of methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate have been used in the study of mesomorphic behavior, particularly in liquid crystal technology. The study of these materials helps in understanding the formation of classical nematic and smectic phases in liquid crystals (M. Kuboshita et al., 1991).

Pharmaceutical Research

  • The compound's derivatives have been explored in pharmaceutical research, particularly in the synthesis of novel anti-juvenile hormone agents. These agents have shown potential in inducing precocious metamorphosis in insects, suggesting applications in pest control (E. Kuwano et al., 2008).

Photostability and Photophysics

  • Studies on related compounds have explored their role in the generation and quenching of singlet molecular oxygen, indicating potential applications in photostability and photophysics. This research is crucial in developing materials with enhanced durability and stability under light exposure (A. Soltermann et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-17(19)14-4-8-16(9-5-14)22-11-10-21-15-6-2-13(12-18)3-7-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWOFSBEWXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594777
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoate

CAS RN

866003-00-1
Record name Methyl 4-[2-(4-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 354 (1.21 g, 5.27 mmol) in DMF (10 mL) was added methyl 4-hydroxybenzoate (0.80 g, 5.27 mmol) and K2CO3 (2.91 g, 21.1 mmol). The resultant mixture was stirred at 60° C. for 6 h, filtered, and evaporated. The residue was purified by silica gel column chromatography, eluent EtOAc-hexane (1:2) to afford title compound (0.83 g, 53%). LRMS (ESI): (calc.) 300.3; (found) 301.4 (MH)+.
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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